molecular formula C16H16O4 B191055 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone CAS No. 93435-21-3

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone

Cat. No. B191055
CAS RN: 93435-21-3
M. Wt: 272.29 g/mol
InChI Key: WHIXVXRRHPHWRQ-UHFFFAOYSA-N
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Description

“2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is not explicitly mentioned in the available resources. However, similar compounds have been synthesized from endolichenic fungi2.



Molecular Structure Analysis

The molecular structure of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” is not directly available. However, databases like IMPPAT provide 2D and 3D chemical structures for a vast number of phytochemicals3.



Chemical Reactions Analysis

The specific chemical reactions involving “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not directly available. However, databases like IMPPAT provide physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties for a vast number of phytochemicals3.


Scientific Research Applications

Organophosphorus Compound Synthesis

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone has been utilized in the synthesis of organophosphorus compounds. For example, Lawesson's Reagent, an organophosphorus compound, was reacted with aromatic dihydroxy compounds including 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone, leading to the formation of 1,3,2-dioxaphospholane-2-sulfide derivatives. These derivatives are important in various chemical reactions and applications (Shabana, Osman, & Atrees, 1994).

Photochemical Synthesis

The compound has been involved in photochemical synthesis studies. For example, research demonstrated its transformation under irradiation to other chemical structures, revealing its potential in photochemistry and materials science (Diaz-Mondejar & Miranda, 1982).

Pharmaceutical Intermediates

It has been used as a pharmaceutical intermediate. A study showed the synthesis of a pharmaceutical compound using 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone, demonstrating its utility in the development of new pharmaceuticals (Yu Ma, 2000).

Structural and Spectral Analysis

The compound has been the subject of structural and spectral analysis in research. Studies have investigated its structural and electronic properties, providing insights into its potential applications in materials science and chemistry (H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).

Chromatographic Applications

It has been used in chromatography as a sensitive and applicable reagent for detecting metal ions, showcasing its analytical applications (Dhar, Pandita, & Jain, 1978).

Semisynthesis of Natural Compounds

The compound has been involved in the semisynthesis of natural methoxylated propiophenones, demonstrating its role in synthetic organic chemistry and natural product synthesis (Joshi, Sharma, & Sinha, 2005).

Safety And Hazards

The specific safety and hazards of “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not detailed in the available resources. However, it’s important to note that some fragrance compounds can cause irritation and negative reactions1.


Future Directions

The future directions of research on “2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone” are not specified in the available resources. However, endolichenic fungi, which produce similar compounds, are considered strategically significant medicinal microresources for the discovery of pharmaceutical lead compounds in the medicinal industry2.


Please note that this analysis is based on the available resources and there might be more recent studies or data not included here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-3,5-8,10,17,19H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIXVXRRHPHWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342075
Record name 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone

CAS RN

93435-21-3
Record name 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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